Ethyl 3-fluoro-2-hydroxybenzoate

Description

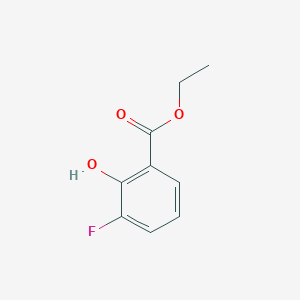

Ethyl 3-fluoro-2-hydroxybenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a fluorine atom, a hydroxyl group, and an ethyl ester group attached to a benzene ring

Properties

CAS No. |

773134-57-9 |

|---|---|

Molecular Formula |

C9H9FO3 |

Molecular Weight |

184.16 g/mol |

IUPAC Name |

ethyl 3-fluoro-2-hydroxybenzoate |

InChI |

InChI=1S/C9H9FO3/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5,11H,2H2,1H3 |

InChI Key |

MWQUIKBBCVZWAL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-fluoro-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-fluoro-2-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-fluoro-2-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as halogens, nucleophiles, and electrophiles can be used under conditions like heating or the presence of a catalyst.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride.

Ester Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed:

Substitution Reactions: Various substituted derivatives of this compound.

Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the reagents used.

Ester Hydrolysis: 3-fluoro-2-hydroxybenzoic acid and ethanol.

Scientific Research Applications

Ethyl 3-fluoro-2-hydroxybenzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-2-hydroxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain biological targets. The hydroxyl group may participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Ethyl 3-fluoro-2-hydroxybenzoate can be compared with other similar compounds such as:

Ethyl 2-hydroxybenzoate (Ethyl Salicylate): Lacks the fluorine atom, resulting in different chemical and biological properties.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

3-fluoro-2-hydroxybenzoic acid: The carboxylic acid form of the compound, which has different reactivity and applications.

Biological Activity

Ethyl 3-fluoro-2-hydroxybenzoate is an organic compound that has garnered attention in medicinal chemistry and agrochemical development due to its notable biological activities. This article explores the compound's synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is classified as an ester, formed through the reaction of 3-fluoro-2-hydroxybenzoic acid and ethanol. Its structure features a benzoate moiety with a hydroxy group and a fluorine atom, which are critical for its biological activity. The synthesis typically involves:

- Esterification Reaction : 3-fluoro-2-hydroxybenzoic acid is reacted with ethanol, often catalyzed by sulfuric acid under reflux conditions to ensure complete conversion to the ester.

- Industrial Synthesis : Continuous flow processes may be employed for enhanced efficiency and yield, utilizing automated systems for precise control over reaction parameters.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly antimicrobial and anti-inflammatory properties. The presence of both hydroxy and fluorine substituents enhances its interaction with biological targets, potentially improving its efficacy as a pharmaceutical agent.

Antimicrobial Properties

Studies have shown that this compound is effective against various bacterial strains. Its mechanism of action may involve interference with bacterial cell wall synthesis or enzyme inhibition, which is common among compounds with similar structures.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), making it a candidate for therapeutic applications in inflammatory diseases.

Case Studies

- In Vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit the growth of specific bacteria, including strains resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

- Mechanistic Insights : Research utilizing nuclear magnetic resonance (NMR) spectroscopy has provided insights into the metabolic pathways of fluorinated benzoates, including this compound. These studies help elucidate how the compound interacts with microbial enzymes .

Comparative Analysis

To better understand the unique characteristics of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl 3-chloro-2-hydroxybenzoate | Chlorine instead of fluorine | Different reactivity profile due to chlorine presence |

| Ethyl 3,5-dichloro-4-hydroxybenzoate | Two chloro substituents | Increased electron-withdrawing effects affecting reactivity |

| Ethyl 5-fluoro-2-hydroxybenzoate | Fluorine at position 5 | Altered lipophilicity and potential for different biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.